4-Bromo-5-fluoro-1H-benzimidazole
Overview
Description
4-Bromo-5-fluoro-1H-benzimidazole is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and chemical properties. The compound consists of a benzimidazole core with bromine and fluorine substituents at the 4 and 5 positions, respectively. Benzimidazoles are significant in medicinal chemistry due to their structural similarity to naturally occurring nucleotides, allowing them to interact with biological systems effectively .
Scientific Research Applications
4-Bromo-5-fluoro-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of new materials, including dyes, polymers, and catalysts.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the nh moiety of benzimidazole is essential for polar interaction by forming a hydrogen bond with carbonyl of ser507 . This interaction could potentially alter the function of the target protein, leading to the observed biological effects.
Biochemical Pathways
Benzimidazole derivatives have been reported to inhibit urease, an enzyme that plays a crucial role in the nitrogen cycle . This suggests that 4-Bromo-5-fluoro-1H-benzimidazole might interact with similar biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution in the body
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives , it is likely that this compound could have multiple effects at the cellular level, depending on the specific targets it interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For this compound, it is recommended to be stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-1H-benzimidazole can be achieved through various methods. One common approach involves the cyclization of appropriately substituted o-phenylenediamine with carboxylic acids or their derivatives. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for benzimidazoles, including this compound, often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may employ continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, leading to different derivatives with altered properties.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, or dimethyl sulfoxide, and may require catalysts or specific temperature and pressure settings .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can produce different benzimidazole derivatives with modified electronic properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-5-fluoro-1H-benzimidazole include other halogenated benzimidazoles, such as:
- 4-Chloro-5-fluoro-1H-benzimidazole
- 4-Bromo-6-fluoro-1H-benzimidazole
- 4-Iodo-5-fluoro-1H-benzimidazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
4-bromo-5-fluoro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGYJBOPQDDBFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360962-58-8 | |
Record name | 4-Bromo-5-fluoro-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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